molecular formula C23H22Cl2F3N3O3S2 B2579338 5-[(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-chlorophenyl)methoxy]imino}ethyl]-N,N-diethylthiophene-2-sulfonamide CAS No. 344278-63-3

5-[(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-chlorophenyl)methoxy]imino}ethyl]-N,N-diethylthiophene-2-sulfonamide

Cat. No.: B2579338
CAS No.: 344278-63-3
M. Wt: 580.46
InChI Key: VMTQGRONIWWASJ-YNFMAFFXSA-N
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Description

The compound 5-[(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-chlorophenyl)methoxy]imino}ethyl]-N,N-diethylthiophene-2-sulfonamide features a complex structure with multiple functional groups:

  • Pyridine core: Substituted with 3-chloro and 5-trifluoromethyl groups, enhancing electron-withdrawing properties and metabolic stability.
  • Thiophene sulfonamide: The N,N-diethylsulfonamide moiety contributes to solubility and pharmacokinetic properties .

Properties

IUPAC Name

5-[(2Z)-2-[(4-chlorophenyl)methoxyimino]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-N,N-diethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2F3N3O3S2/c1-3-31(4-2)36(32,33)21-10-9-20(35-21)18(13-30-34-14-15-5-7-17(24)8-6-15)22-19(25)11-16(12-29-22)23(26,27)28/h5-13,18H,3-4,14H2,1-2H3/b30-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTQGRONIWWASJ-YNFMAFFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)C(C=NOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)C(/C=N\OCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Key Features :
    • Shares the 3-chloro-5-trifluoromethylpyridinyl core.
    • Replaces sulfonamide with a piperazine-carbothioamide group.
  • Biological Activity : ML267 is a potent inhibitor of bacterial phosphopantetheinyl transferase, disrupting secondary metabolism and bacterial growth .
  • Comparison: The carbothioamide in ML267 may enhance metal-binding affinity compared to the target compound’s sulfonamide.

Structural Analog 2: (Z)-2-(Benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine

  • Key Features :
    • Contains the 3-chloro-5-trifluoromethylpyridinyl group.
    • Features a benzenesulfonyl and dimethylamine instead of thiophene sulfonamide.
  • Physicochemical Properties :
    • The dimethylamine group reduces steric hindrance compared to the target’s diethylsulfonamide.
    • Lower molecular weight (estimated ~400 g/mol) vs. the target compound (~500 g/mol) may improve solubility .

Structural Analog 3: 2-[(4-Chlorophenyl)methylsulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine

  • Key Features :
    • Substitutes thiophene with a pyrimidine ring.
    • Replaces sulfonamide with a sulfanyl group.
  • Functional Impact: The pyrimidine ring may enhance π-π stacking interactions with aromatic residues in target proteins.

Structural Analog 4: N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide

  • Key Features: Shares the sulfonamide group but links it to a phenoxybenzene instead of thiophene. Uses a pyridinylmethyl linker instead of an imino-ether.
  • Pharmacokinetics: The phenoxy group may increase hydrophobicity, while the methyl linker could reduce conformational flexibility compared to the target compound .

Comparative Data Table

Parameter Target Compound ML267 Analog 2 Analog 3
Core Structure Thiophene sulfonamide Piperazine-carbothioamide Benzenesulfonyl-dimethyl Pyrimidine-sulfanyl
Molecular Weight ~500 g/mol ~450 g/mol ~400 g/mol ~450 g/mol
Key Substituents Diethylsulfonamide Carbothioamide Dimethylamine 4-Chlorobenzylsulfanyl
Bioactivity Not specified Enzyme inhibition (IC50) Not reported Not reported
Metabolic Stability High (sulfonamide) Moderate Low (sulfonyl) Low (sulfanyl)

Research Findings and Implications

  • Electron-Withdrawing Groups : The 3-chloro-5-trifluoromethylpyridinyl group is conserved across analogs, suggesting its critical role in target binding or stability .
  • Sulfonamide vs. Carbothioamide : Sulfonamides generally exhibit better metabolic stability than carbothioamides, which may oxidize to sulfoxides .
  • Diethyl vs. Methyl Groups : The diethylsulfonamide in the target compound likely enhances lipophilicity, favoring CNS penetration, but may reduce aqueous solubility .

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